Sodium 4-(prop-2-yn-1-yloxy)benzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-(prop-2-yn-1-yloxy)benzene-1-sulfonate is an organic compound with the molecular formula C9H7NaO4S. It is a sodium salt of a sulfonated benzene derivative, characterized by the presence of a prop-2-yn-1-yloxy group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-(prop-2-yn-1-yloxy)benzene-1-sulfonate typically involves the reaction of 4-hydroxybenzenesulfonic acid with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the propargyl group, forming the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Sodium 4-(prop-2-yn-1-yloxy)benzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinic or thiol group.
Substitution: The propargyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the propargyl group under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinic or thiol derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 4-(prop-2-yn-1-yloxy)benzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in click chemistry reactions.
Biology: Employed in the modification of biomolecules for imaging and labeling studies.
Medicine: Investigated for its potential in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sodium 4-(prop-2-yn-1-yloxy)benzene-1-sulfonate involves its ability to participate in various chemical reactions due to the presence of the propargyl group. This group can undergo nucleophilic substitution, oxidation, and reduction, allowing the compound to interact with different molecular targets and pathways. The sulfonate group enhances the compound’s solubility in water, facilitating its use in aqueous reactions.
Comparison with Similar Compounds
Similar Compounds
- Sodium 4-(prop-2-yn-1-yloxy)benzoate
- Sodium 4-(prop-2-yn-1-yloxy)benzamide
- Sodium 4-(prop-2-yn-1-yloxy)benzonitrile
Uniqueness
Sodium 4-(prop-2-yn-1-yloxy)benzene-1-sulfonate is unique due to the presence of both the propargyl and sulfonate groups. This combination allows it to participate in a wide range of chemical reactions and enhances its solubility in water, making it versatile for various applications in research and industry.
Properties
IUPAC Name |
sodium;4-prop-2-ynoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4S.Na/c1-2-7-13-8-3-5-9(6-4-8)14(10,11)12;/h1,3-6H,7H2,(H,10,11,12);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXFWHYWZZVLAY-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NaO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.